molecular formula C11H13N3 B13156817 2-(Cyclopropylmethyl)-2H-indazol-6-amine

2-(Cyclopropylmethyl)-2H-indazol-6-amine

Cat. No.: B13156817
M. Wt: 187.24 g/mol
InChI Key: BAUALTQDNFJLBG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-2H-indazol-6-amine is a chemical compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound features a cyclopropylmethyl group attached to the indazole structure, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-2H-indazol-6-amine typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted nitrobenzenes.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a cyclopropanation reaction, which involves the addition of a cyclopropylmethyl halide to the indazole core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-2H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Cyclopropylmethyl)-2H-indazol-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-2H-indazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethyl)-2H-indazole: Lacks the amine group, which can affect its reactivity and biological activity.

    2-(Cyclopropylmethyl)-1H-indazole: Different position of the nitrogen atom in the indazole ring, leading to different chemical properties.

Uniqueness

2-(Cyclopropylmethyl)-2H-indazol-6-amine is unique due to the presence of both the cyclopropylmethyl group and the amine group, which can enhance its reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(cyclopropylmethyl)indazol-6-amine

InChI

InChI=1S/C11H13N3/c12-10-4-3-9-7-14(6-8-1-2-8)13-11(9)5-10/h3-5,7-8H,1-2,6,12H2

InChI Key

BAUALTQDNFJLBG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C3C=CC(=CC3=N2)N

Origin of Product

United States

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